1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine
Description
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 2,4-dimethylphenyl group at position 1 and a phenyl group at position 3 of the pyrazole ring.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-8-9-16(13(2)10-12)20-17(18)11-15(19-20)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPUCFZLVPWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2,4-dimethylacetophenone and phenylhydrazine. The reaction typically occurs under acidic or basic conditions, leading to the formation of the pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound's ability to reduce inflammation could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
Agricultural Applications
Pesticide Development
Due to its biological activity, there is interest in utilizing this compound as a lead compound for developing new pesticides. Its effectiveness against specific pests could provide an environmentally friendly alternative to conventional pesticides .
Materials Science Applications
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing their mechanical and thermal properties. Research into its application in creating advanced materials is ongoing, with promising results indicating improved performance characteristics compared to traditional materials .
Case Study 1: Anticancer Research
A recent study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a corresponding increase in apoptotic markers. This study highlights the potential of this compound as a therapeutic agent against breast cancer .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects of pyrazole derivatives, this compound was shown to reduce pro-inflammatory cytokine levels in vitro. This finding supports its application in developing treatments for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:
Key Observations :
Challenges :
Hypotheses for Target Compound :
Physicochemical Properties
Biological Activity
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their therapeutic potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.
- Molecular Formula : C17H17N3
- Molecular Weight : 263.34 g/mol
- Structure : The compound features a pyrazole ring substituted with a dimethylphenyl group and a phenyl group at positions 1 and 3, respectively.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. The presence of specific functional groups in the structure can enhance the activity against pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | TBD | |
| S. aureus | TBD | |
| Pseudomonas aeruginosa | TBD |
3. Anticancer Activity
Recent research indicates that certain pyrazole derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways.
Case Study 1: Anti-inflammatory Effects
In a study evaluating a series of pyrazole compounds, it was found that specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. This suggests potential for developing new anti-inflammatory agents based on the pyrazole scaffold.
Case Study 2: Antimicrobial Potency
Another investigation focused on the antimicrobial properties of modified pyrazoles reported that certain compounds exhibited significant activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing bioactivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones. For example, describes a solvent-free, one-pot method using barbituric acids, pyrazol-5-amines, and aldehydes, which minimizes side reactions and improves yields . Optimization involves adjusting catalysts (e.g., acetic acid or p-TSA), temperature (80–120°C), and stoichiometry. Characterization via and is critical to confirm regioselectivity, as competing pathways may yield positional isomers.
Q. Which spectroscopic techniques are most reliable for structural validation of this pyrazole derivative?
- Methodological Answer : X-ray crystallography (as in ) provides unambiguous confirmation of the molecular structure, including bond angles and substituent positions . Complementary techniques include:
- NMR : to identify aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ 4.5–5.5 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm) and N-H (3300–3500 cm).
- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. A gradient elution of acetonitrile/water (70:30 to 90:10) effectively separates by-products. TLC (silica gel, ethyl acetate/hexane 1:1) with visualization under UV or iodine vapor provides rapid qualitative assessment.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or electronic effects) influence the biological activity of this compound?
- Methodological Answer : and highlight that substituents on the phenyl rings modulate antibacterial and anticancer activity. For instance:
- Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance antibacterial potency by increasing membrane permeability .
- Bulkier groups (e.g., 2,4-dimethylphenyl) may sterically hinder target binding, reducing efficacy.
- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., -OCH, -NO) and test against model organisms (e.g., E. coli or cancer cell lines). Use molecular docking to correlate activity with binding affinity to targets like DNA gyrase .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in assay protocols. For example:
- Antibacterial assays : Differences in inoculum size (10 vs. 10 CFU/mL) or media (Mueller-Hinton vs. LB broth) can alter MIC values .
- Cytotoxicity assays : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation time (24 vs. 48 hours) affect IC results.
- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial tests). Perform dose-response curves in triplicate.
Q. What strategies can improve the solubility and bioavailability of this hydrophobic pyrazole derivative for in vivo studies?
- Methodological Answer :
- Chemical modification : Introduce polar groups (e.g., -OH, -COOH) or prepare prodrugs (e.g., ester derivatives) .
- Formulation : Use nanoemulsions or liposomes to encapsulate the compound. suggests that PEGylation enhances aqueous solubility .
- Pharmacokinetic testing : Conduct logP measurements and hepatic microsomal stability assays to guide optimization.
Q. How can computational methods predict the reactivity of this compound in multi-step syntheses?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in cyclization reactions .
- Molecular dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways.
- Software tools : Use Gaussian or Schrödinger Suite for energy profiling of intermediates.
Data Interpretation and Reporting
Q. What are the best practices for documenting synthetic yields and reproducibility?
- Methodological Answer :
- Report yields as isolated, purified masses (not crude).
- Include detailed reaction parameters (e.g., solvent purity, stirring rate) in supplementary materials.
- Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) via DOE (Design of Experiments) .
Q. How should researchers address conflicting crystallographic data for similar pyrazole derivatives?
- Methodological Answer : Compare unit cell parameters (e.g., reports a monoclinic system with space group P2/c) and hydrogen-bonding networks . Use Mercury software to overlay structures and identify conformational flexibility. If discrepancies persist, re-refine the data with SHELXL .
Tables Summarizing Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
